molecular formula C15H28O3 B12654924 3,5-Nonadiene, 7,9,9-triethoxy- CAS No. 72152-78-4

3,5-Nonadiene, 7,9,9-triethoxy-

Cat. No.: B12654924
CAS No.: 72152-78-4
M. Wt: 256.38 g/mol
InChI Key: RTEIGGOBUZSFHU-YATWOAAGSA-N
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Description

3,5-Nonadiene, 7,9,9-triethoxy- is an organic compound with the molecular formula C15H28O3 It is characterized by the presence of three ethoxy groups attached to a nonadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Nonadiene, 7,9,9-triethoxy- typically involves the reaction of nonadiene with ethoxy groups under controlled conditions. The process may include steps such as:

    Alkylation: Introduction of ethoxy groups to the nonadiene backbone.

    Purification: Removal of impurities through techniques like distillation or chromatography.

    Characterization: Verification of the compound’s structure using spectroscopic methods such as NMR and IR spectroscopy.

Industrial Production Methods

In an industrial setting, the production of 3,5-Nonadiene, 7,9,9-triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include:

    Batch or Continuous Reactors: Depending on the scale of production.

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Quality Control: Rigorous testing to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Nonadiene, 7,9,9-triethoxy- can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

3,5-Nonadiene, 7,9,9-triethoxy- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-Nonadiene, 7,9,9-triethoxy- exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to specific enzymes and inhibiting their activity.

    Signal Transduction: Modulating signaling pathways within cells.

    Receptor Binding: Interacting with cellular receptors to elicit biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Nonadiene, 7,9,9-trimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.

    3,5-Nonadiene, 7,9,9-triethoxy-2,4-dione: Contains additional carbonyl groups.

Uniqueness

3,5-Nonadiene, 7,9,9-triethoxy- is unique due to its specific arrangement of ethoxy groups and nonadiene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

72152-78-4

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(3E,5E,7R)-7,9,9-triethoxynona-3,5-diene

InChI

InChI=1S/C15H28O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-12,14-15H,5-8,13H2,1-4H3/b10-9+,12-11+/t14-/m0/s1

InChI Key

RTEIGGOBUZSFHU-YATWOAAGSA-N

Isomeric SMILES

CC/C=C/C=C/[C@@H](CC(OCC)OCC)OCC

Canonical SMILES

CCC=CC=CC(CC(OCC)OCC)OCC

Origin of Product

United States

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